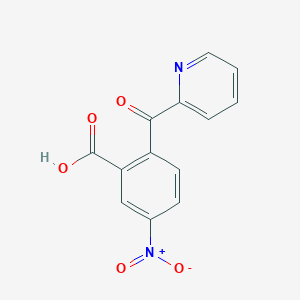

5-Nitro-2-picolinoylbenzoic acid

Descripción

Nitrofuran derivatives are a class of heterocyclic compounds containing a nitro group (-NO₂) attached to a furan ring. These compounds are studied for their biological activities, including antimicrobial and carcinogenic properties.

Propiedades

IUPAC Name |

5-nitro-2-(pyridine-2-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-12(11-3-1-2-6-14-11)9-5-4-8(15(19)20)7-10(9)13(17)18/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZOIXJQESAZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-picolinoylbenzoic acid typically involves the nitration of 2-picolinoylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 5-Nitro-2-picolinoylbenzoic acid may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can increase the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Nitro-2-picolinoylbenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester or amide derivatives of 5-Nitro-2-picolinoylbenzoic acid can be hydrolyzed under acidic or basic conditions to yield the parent acid.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

Reduction: The major product is 5-amino-2-picolinoylbenzoic acid.

Substitution: The products depend on the nucleophile used; for example, hydroxylation yields 5-hydroxy-2-picolinoylbenzoic acid.

Hydrolysis: The major product is 5-Nitro-2-picolinoylbenzoic acid itself if starting from an ester or amide derivative.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

5-Nitro-2-picolinoylbenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as reduction, substitution, and hydrolysis, which facilitate the creation of derivatives with specific properties.

Table 1: Chemical Reactions of 5-Nitro-2-picolinoylbenzoic Acid

| Reaction Type | Description | Major Products |

|---|---|---|

| Reduction | Nitro group can be reduced to an amino group | 5-Amino-2-picolinoylbenzoic acid |

| Substitution | Nitro group participates in nucleophilic substitution | 5-Hydroxy-2-picolinoylbenzoic acid |

| Hydrolysis | Ester or amide derivatives hydrolyzed | Parent acid (5-Nitro-2-picolinoylbenzoic acid) |

Biological Applications

Enzyme Inhibition and Protein-Ligand Interactions

In biological research, 5-nitro-2-picolinoylbenzoic acid has been utilized to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms.

Case Study: Chloride Channel Blockade

Research has demonstrated that related compounds, such as NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid), effectively block chloride channels in isolated rabbit nephrons. NPPB exhibited high potency with an IC50 of 80 nM . This application highlights the potential of nitro-substituted benzoic acids in modulating ion channel activity.

Industrial Applications

Dyes and Specialty Chemicals

5-Nitro-2-picolinoylbenzoic acid is also employed in the production of dyes, pigments, and other specialty chemicals. Its chemical properties enable it to act as a precursor in synthesizing colorants used in various industrial applications.

Table 2: Comparison of Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| 2-Picolinoylbenzoic Acid | Lacks nitro group; less reactive | Limited applications in synthesis |

| 5-Amino-2-picolinoylbenzoic Acid | Reduced form; increased biological activity | Potential therapeutic applications |

| 5-Hydroxy-2-picolinoylbenzoic Acid | Formed through substitution; different properties | Research on enzyme interactions |

Mecanismo De Acción

The mechanism of action of 5-Nitro-2-picolinoylbenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The picolinoyl group can facilitate binding to metal ions or proteins, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

2.1. N-[4-(5-Nitro-2-furyl)-2-thiazolyl] Acetamide

- Structure : Combines a nitrofuran ring with a thiazole group and an acetamide side chain.

- Carcinogenicity: Administered to rats at 0.199% dietary concentration for 46 weeks induced mammary tumors (47/56 rats), salivary gland adenocarcinomas (6/56), and lung carcinomas (7/56) .

- Mechanism : The nitro group is metabolically activated, generating reactive intermediates that bind DNA, leading to mutagenesis.

2.2. 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine

- Structure : Features a nitrofuran ring fused with an oxadiazine heterocycle and an acetamido group.

- Carcinogenicity: Caused hemangioendothelial sarcomas in 100% of rats (32/32) after 37 weeks of exposure, primarily in the liver (31/32) and mesentery (30/32) .

2.3. Hypothesized Profile of 5-Nitro-2-picolinoylbenzoic Acid

- Structural Differences: Replaces the thiazole/oxadiazine moieties with a picolinoylbenzoic acid backbone.

- Expected Properties: Reduced carcinogenicity compared to nitrofuran-thiazole hybrids due to the absence of a metabolically labile thiazole ring. Potential for altered tissue specificity (e.g., gastrointestinal or hepatic metabolism) due to the benzoic acid group.

Data Table: Comparative Analysis

Research Implications

- Structural-Activity Relationship (SAR): The thiazole and oxadiazine groups in nitrofurans enhance carcinogenic potency by enabling metabolic activation. The benzoic acid group in 5-Nitro-2-picolinoylbenzoic acid may reduce this risk by promoting excretion .

- Toxicity Profile: Nitrofuran derivatives with heterocyclic rings (e.g., thiazole) exhibit multi-organ carcinogenicity, whereas simpler structures (e.g., benzoic acid derivatives) may prioritize renal clearance over bioactivation.

Actividad Biológica

5-Nitro-2-picolinoylbenzoic acid (NPPB) is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

5-Nitro-2-picolinoylbenzoic acid is characterized by a nitro group attached to a picolinic acid derivative. Its molecular structure allows it to interact with various biological targets, influencing cellular processes.

Chloride Channel Blockade

NPPB is primarily known for its role as a chloride channel blocker. It has been shown to inhibit Cl^- channels in various cell types, including isolated rabbit nephrons, with an IC50 value of approximately 80 nM . This blockade affects chloride-mediated transport processes, which are essential for maintaining cellular homeostasis.

ATP Release Stimulation

Research indicates that NPPB can stimulate the release of ATP from cells. In studies involving HTC rat hepatoma and Mz-Cha-1 human cholangiocarcinoma cells, NPPB exposure resulted in a rapid increase in extracellular ATP levels, suggesting a potential role in vesicular exocytosis mechanisms . The correlation between NPPB-induced exocytosis and ATP release supports its utility as a biochemical tool for studying cellular energy dynamics.

GPR35 Agonism

NPPB has been identified as an agonist of the GPR35 receptor, which is coupled to Gi/o and G16 pathways. This receptor is predominantly expressed in gastrointestinal tissues and immune cells. NPPB activates GPR35 in HEK293 cells, leading to intracellular calcium mobilization in a concentration-dependent manner . This novel pharmacological activity opens avenues for exploring NPPB's therapeutic potential in gastrointestinal disorders.

Biological Activity Data

The following table summarizes key biological activities and findings related to 5-Nitro-2-picolinoylbenzoic acid:

Case Studies and Research Findings

-

Cellular Response to NPPB

A study demonstrated that NPPB significantly increased extracellular ATP levels within minutes of exposure across various cell lines. This effect was independent of changes in cell viability or Cl^- channel activity, indicating a specific mechanism of action involving vesicular exocytosis . -

Pharmacological Implications

The identification of NPPB as a GPR35 agonist suggests potential therapeutic applications in treating conditions related to gastrointestinal function and immune responses. Further research could lead to the development of more selective GPR35 modulators based on NPPB's structure . -

Antimycobacterial Activity

Research on hydrazone derivatives of 5-nitro-2-furoic acid indicated that compounds related to NPPB exhibited promising activity against Mycobacterium tuberculosis, highlighting the potential for developing new antimycobacterial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 5-nitro-2-picolinoylbenzoic acid, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis typically involves nitration of precursor benzoic acid derivatives followed by coupling with picolinoyl groups. For example, nitration of 2-picolinoylbenzoic acid derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimizes side reactions. Intermediate purity can be enhanced via recrystallization using ethanol/water mixtures (1:3 v/v), as demonstrated in analogous nitrobenzoic acid syntheses . Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane 1:1) ensures optimal stopping points.

Q. Which spectroscopic techniques are most reliable for characterizing 5-nitro-2-picolinoylbenzoic acid?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic substitution patterns and nitro-group positioning.

- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups.

- High-resolution mass spectrometry (HRMS) in ESI⁺ mode to validate molecular ion peaks (e.g., [M+H]⁺). Cross-referencing with CAS registry data ensures structural fidelity .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Perform solubility screening in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/0.1% TFA gradient). Instability in basic conditions (pH >9) suggests susceptibility to hydrolysis, requiring storage at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. What strategies resolve contradictory data in the compound’s protein-binding affinity across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., temperature, ionic strength). Use orthogonal methods:

- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).

- Control for batch-to-batch variability via LC-MS purity checks (>98%). Contradictions in IC₅₀ values may reflect differences in protein isoforms or post-translational modifications .

Q. How can computational modeling guide the design of 5-nitro-2-picolinoylbenzoic acid derivatives with enhanced bioactivity?

- Methodological Answer : Employ:

- Molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., kinases).

- QSAR models using descriptors like logP, molar refractivity, and nitro-group charge density.

- DFT calculations (Gaussian) to optimize electron-withdrawing effects of the nitro group on aromatic ring reactivity. Validate predictions with in vitro enzyme inhibition assays .

Q. What experimental controls are critical when studying the compound’s role in reactive oxygen species (ROS) modulation?

- Methodological Answer : Include:

- Positive controls (e.g., H₂O₂ for ROS induction, NAC for scavenging).

- Negative controls (vehicle-only treatments).

- Measure ROS via fluorometric probes (DCFH-DA) and validate with electron paramagnetic resonance (EPR) for specificity. Account for light sensitivity by conducting assays in dark conditions .

Data Analysis & Reproducibility

Q. How should researchers address batch variability in synthetic yields during scale-up?

- Methodological Answer : Implement a Design of Experiments (DoE) approach, varying parameters like reaction temperature, solvent polarity, and catalyst loading. Analyze via multivariate regression to identify critical factors. Reproducibility is enhanced by documenting exact stoichiometry (e.g., 1.2 eq. HNO₃) and purification protocols (e.g., column chromatography with silica gel 60) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cellular assays?

- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For multi-experiment data, apply mixed-effects models to account for inter-experiment variability. Open-source tools like GraphPad Prism or R (drc package) are recommended .

Ethical & Safety Considerations

- Handling Precautions : The nitro group confers potential mutagenicity. Use PPE (gloves, goggles) and work in a fume hood. Waste must be neutralized (e.g., with 10% NaOH) before disposal .

- Data Transparency : Publish raw spectral data (e.g., NMR FID files) in repositories like Zenodo to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.